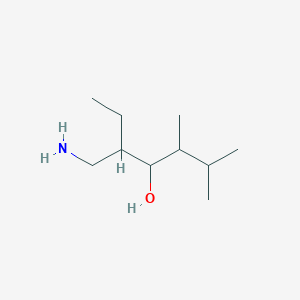
5-(Aminomethyl)-2,3-dimethylheptan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-2,3-dimethylheptan-4-ol is an organic compound with a unique structure that includes an aminomethyl group, two methyl groups, and a hydroxyl group attached to a heptane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2,3-dimethylheptan-4-ol can be achieved through several methods. One common approach involves the reductive amination of a suitable precursor, such as a ketone or aldehyde, with an amine in the presence of a reducing agent. For example, the reaction of 2,3-dimethylheptan-4-one with formaldehyde and ammonia under hydrogenation conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes utilize catalysts such as palladium or platinum on carbon, along with hydrogen gas, to facilitate the reduction of the intermediate imine to the final amine product .
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)-2,3-dimethylheptan-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts.
Substitution: Various nucleophiles such as halides, thiols, or amines.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-2,3-dimethylheptan-4-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-2,3-dimethylheptan-4-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. Additionally, the hydroxyl group can participate in hydrogen bonding, further modulating the compound’s effects .
Comparación Con Compuestos Similares
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: A similar compound with an aminomethyl group attached to a furan ring.
2,5-Bis(aminomethyl)furan: Another related compound with two aminomethyl groups attached to a furan ring.
Uniqueness
5-(Aminomethyl)-2,3-dimethylheptan-4-ol is unique due to its specific structural features, including the presence of both aminomethyl and hydroxyl groups on a heptane backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C10H23NO |
|---|---|
Peso molecular |
173.30 g/mol |
Nombre IUPAC |
5-(aminomethyl)-2,3-dimethylheptan-4-ol |
InChI |
InChI=1S/C10H23NO/c1-5-9(6-11)10(12)8(4)7(2)3/h7-10,12H,5-6,11H2,1-4H3 |
Clave InChI |
UDMQEJDAMZNDOD-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)C(C(C)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


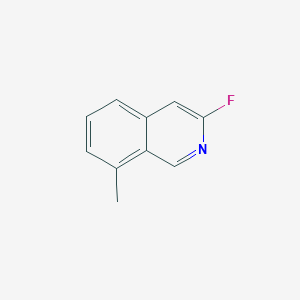
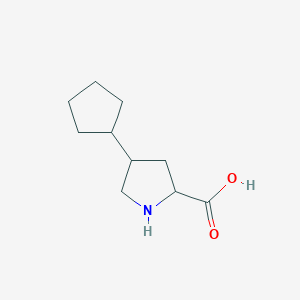

![(S)-6,6'-diiodo-4,4'-dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B13648876.png)
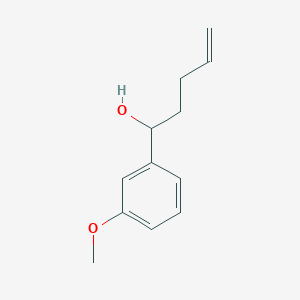
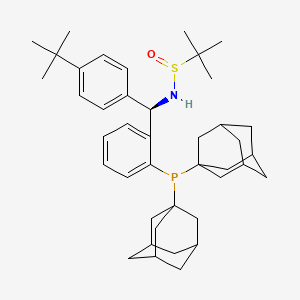
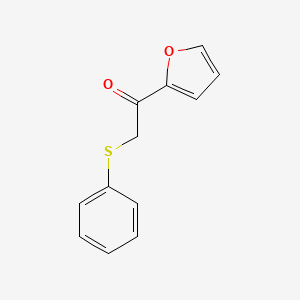
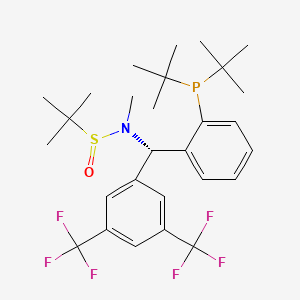

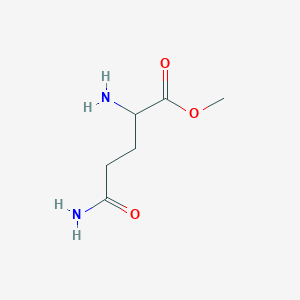
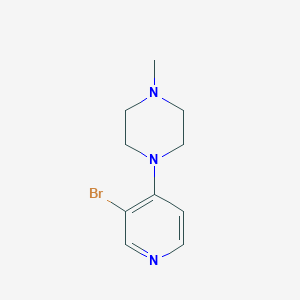
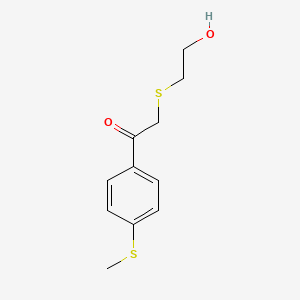
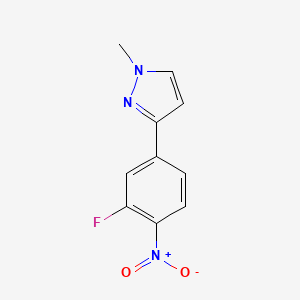
![(2Z)-6-hydroxy-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B13648932.png)
